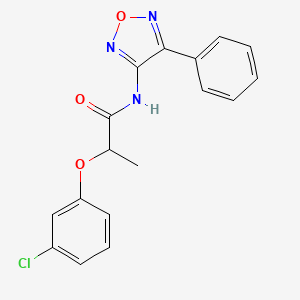
2-(3-chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide, commonly referred to as CPOX, is a synthetic compound that has been used in a variety of scientific research applications. It is a useful tool in the laboratory due to its unique properties, including its ability to form stable complexes with metal ions and its ability to act as a ligand for proteins. CPOX has been used in studies of enzymatic activity, protein-protein interactions, and drug delivery.
Applications De Recherche Scientifique
CPOX has been used in a variety of scientific research applications. It has been used in studies of enzymatic activity, protein-protein interactions, and drug delivery. CPOX has also been used in studies of metal ion binding, as it is capable of forming stable complexes with metal ions. Additionally, CPOX has been used as a ligand for proteins, as it is capable of binding to proteins in a specific manner.
Mécanisme D'action
CPOX is capable of forming stable complexes with metal ions due to its ability to coordinate with metal ions via its nitrogen and oxygen atoms. Additionally, CPOX is capable of binding to proteins in a specific manner due to its ability to interact with the amino acid residues of proteins. This interaction enables CPOX to act as a ligand for proteins, which can be used to study protein-protein interactions.
Biochemical and Physiological Effects
CPOX has been used in a variety of scientific research applications, but its biochemical and physiological effects are not well understood. It is likely that CPOX has some effect on the biochemical and physiological processes of the body, but further research is needed to determine the exact effects.
Avantages Et Limitations Des Expériences En Laboratoire
CPOX has several advantages for use in laboratory experiments. It is easy to synthesize, has a high purity product, and is capable of forming stable complexes with metal ions and acting as a ligand for proteins. Additionally, CPOX is relatively inexpensive and is readily available. However, CPOX also has several limitations for use in laboratory experiments. It is not well understood how CPOX affects biochemical and physiological processes, and it is not known if it has any toxic effects.
Orientations Futures
CPOX has several potential future applications. It could be used in drug delivery systems, as it is capable of forming stable complexes with metal ions and acting as a ligand for proteins. Additionally, further research could be conducted to determine the biochemical and physiological effects of CPOX and its potential toxic effects. Finally, CPOX could be used in studies of protein-protein interactions, as it is capable of binding to proteins in a specific manner.
Méthodes De Synthèse
CPOX can be synthesized via a three-step process. The first step involves the reaction of 4-phenyl-1,2,5-oxadiazol-3-yl chloride with 3-chlorophenol in the presence of a base. The second step involves the reaction of the resulting product with propanoyl chloride in the presence of a base. The final step involves the reaction of the resulting product with sodium bicarbonate in the presence of a base. The entire synthesis process can be completed in a few hours and yields a high purity product.
Propriétés
IUPAC Name |
2-(3-chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-11(23-14-9-5-8-13(18)10-14)17(22)19-16-15(20-24-21-16)12-6-3-2-4-7-12/h2-11H,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZZWRKFLMNCEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NON=C1C2=CC=CC=C2)OC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-ethoxyphenyl)-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6417434.png)
![1-{[3,5-dimethyl-1-(naphthalene-2-sulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B6417439.png)
![methyl 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B6417446.png)
![2-{4-[ethyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6417458.png)
![methyl 6-cyclopropyl-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B6417461.png)
![4-[3-(2-methanesulfonamidophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B6417463.png)
![3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one](/img/structure/B6417479.png)
![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6417484.png)
![N-(4-{[(4-phenoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B6417494.png)
![3-[(4-bromophenyl)methyl]-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417496.png)
![8-(3-methoxyphenyl)-1-methyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417504.png)
![4-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B6417521.png)
![N-(4-methoxyphenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6417529.png)
![5-tert-butyl-7-chloro-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6417537.png)